4-Iodo-1-methylpyridin-2(1H)-one
Description
Historical Context and Evolution of Pyridinone Chemistry
The story of 4-Iodo-1-methylpyridin-2(1H)-one is intrinsically linked to the broader history of pyridinone chemistry, which itself is a significant chapter in the development of heterocyclic chemistry.
Early Discoveries and Fundamental Concepts of Pyridinone Structures
The journey into the world of pyridines, the parent compounds of pyridinones, began in 1846 when they were first isolated. slideserve.com The correct structure of pyridine (B92270) was later proposed independently by Wilhelm Körner in 1869 and James Dewar in 1871. slideserve.comwikipedia.org This foundational understanding paved the way for the exploration of its derivatives, including the pyridinones. Pyridinones exist in two primary isomeric forms: 2-pyridinones and 4-pyridinones, which are in tautomeric equilibrium with their corresponding hydroxypyridine forms. nih.govresearchgate.net However, the pyridone form is generally favored, particularly under physiological conditions. frontiersin.org
The initial synthesis of a pyridine was achieved by William Ramsay in 1876. slideserve.comwikipedia.org A significant breakthrough in the synthesis of pyridine derivatives came in 1881 with the work of Arthur Rudolf Hantzsch. wikipedia.org Later, in 1924, Aleksei Chichibabin developed a more efficient method for pyridine synthesis from inexpensive reagents, a method that is still influential in industrial production today. wikipedia.org These early synthetic routes were crucial for making pyridines and, by extension, pyridinones more accessible for study.
Advancements in Organic Chemistry Techniques for Pyridinone Research
The 20th and 21st centuries have witnessed a dramatic expansion in the synthetic chemist's toolkit, which has greatly benefited pyridinone research. Initially, the production of pyridines relied on extraction from coal tar, an inefficient process. wikipedia.org The development of synthetic methods, such as the Chichibabin pyridine synthesis, marked a significant step forward. wikipedia.org
Modern organic chemistry has introduced a plethora of sophisticated techniques for the synthesis and functionalization of pyridinone scaffolds. These include:
Condensation Reactions: Two primary approaches for forming the pyridinone ring are the introduction of a carbonyl group to a pre-existing pyridine ring and the cyclic condensation of two different compounds. nih.govfrontiersin.org
One-Pot Syntheses: Researchers have developed efficient one-pot methods, such as the reaction of dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine using L-proline as a catalyst. nih.govfrontiersin.org
Tandem Reactions: The Blaise reaction intermediate has been utilized in a tandem one-pot conversion of nitriles with ethyl bromoacetate (B1195939) to produce various 2-pyridinone derivatives. nih.govfrontiersin.org
Palladium-Copper-Catalyzed Coupling: Reactions like the Sonogashira coupling are used to introduce substituents, as demonstrated in the synthesis of thiophene-containing bipyridyl derivatives from 4-iodopyridine. mdpi.com
[4+2] Cycloadditions: Inverse-demand Diels-Alder reactions have become a favored method for constructing pyridine rings. baranlab.org
These advanced techniques have not only improved the efficiency of pyridinone synthesis but have also enabled the creation of a vast library of derivatives with diverse functionalities, including halogenated pyridinones like this compound.
Significance of Pyridinone Scaffolds in Modern Chemical Science
Pyridinone scaffolds are recognized as "privileged structures" in chemistry due to their recurring presence in biologically active compounds and functional materials. researchgate.netsci-hub.senih.gov Their unique chemical properties make them highly versatile.
Role as Chemical Building Blocks in Advanced Organic Synthesis
Pyridinones are valuable intermediates in the synthesis of a wide array of more complex molecules. orgchemres.org The pyridinone ring can be readily functionalized at multiple positions, allowing for the construction of diverse molecular architectures. nih.gov Halogenated pyridinones, in particular, are key precursors for cross-coupling reactions, enabling the introduction of various aryl, alkyl, and other functional groups. This modularity is crucial for creating libraries of compounds for screening in drug discovery and materials science.
Importance in Medicinal Chemistry and Drug Discovery
The pyridinone scaffold is a cornerstone in medicinal chemistry, with numerous FDA-approved drugs incorporating this motif. nih.gov Its significance stems from several key properties:
Hydrogen Bonding: Pyridinones can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzymes and receptors. nih.govresearchgate.netfrontiersin.orgsci-hub.senih.gov
Bioisosterism: The pyridinone ring is often used as a bioisostere for other chemical groups, such as amides, phenyls, and other heterocycles. nih.govresearchgate.netsci-hub.senih.gov This allows for the fine-tuning of a drug molecule's properties, including its solubility, lipophilicity, and metabolic stability. researchgate.netsci-hub.senih.gov
Scaffold for Diverse Biological Activities: Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral (including anti-HIV and anti-HBV), antimicrobial, anti-inflammatory, and cardiotonic effects. nih.govfrontiersin.org
Examples of pyridinone-containing drugs include the cardiac stimulant milrinone, the antifungal agent ciclopirox, and the anti-HIV drug doravirine. nih.gov In drug design, the pyridinone core is often used as a "hinge-binding motif" in kinase inhibitors and as a scaffold in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govsci-hub.se For instance, researchers have designed and synthesized pyridinone derivatives as potent inhibitors of HIV-1 reverse transcriptase and influenza PA endonuclease. nih.govnih.gov
Applications in Materials Science
The utility of pyridinone scaffolds extends beyond medicine into the realm of materials science. Their electronic properties and ability to participate in intermolecular interactions make them suitable components for functional materials. For example, pyridine-based structures are used in the development of herbicides like paraquat (B189505) and diquat. wikipedia.org The ability of pyridinone derivatives to form stable complexes with metal ions is also being explored. rsc.org The versatile coordination chemistry of 2-pyridonates with transition metals has led to the development of catalysts and molecular magnets. rsc.org Furthermore, the incorporation of pyridinone-like structures into larger conjugated systems is a strategy for creating novel organic functional materials with interesting optical and electronic properties. mdpi.com
Specific Research Gaps and Future Directions for this compound
Despite the established utility of the pyridinone scaffold, the specific compound this compound remains relatively under-explored. Its unique combination of a pyridinone core and a reactive iodine atom presents numerous opportunities for further investigation. Key research gaps and promising future directions are centered on expanding its synthetic applications and exploring its potential in medicinal chemistry and materials science.
Research Gaps
A primary gap in the current body of research is the limited systematic investigation into the full synthetic potential of this compound. While related iodo-substituted heterocyclic compounds have been shown to be excellent substrates in various catalytic reactions, the specific reactivity profile of this compound is not well-documented. nih.gov
Limited Scope of Explored Cross-Coupling Reactions: The utility of iodo-substituted pyridinone-like structures as precursors for creating diverse molecular architectures via cross-coupling reactions has been demonstrated. nih.gov For instance, related iodinated pyridones have been used in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann couplings to generate libraries of potential kinase inhibitors. nih.gov However, a comprehensive study detailing the reactivity and substrate scope of this compound itself in these and other modern coupling reactions is absent.
Unexplored Photoredox Catalysis Potential: The carbon-iodine bond is known to be susceptible to cleavage under photoredox conditions to form radical intermediates. This reactivity opens up avenues for novel functionalization strategies that are complementary to traditional metal-catalyzed methods. The application of this compound as a radical precursor in photoredox catalysis remains a significant and unexplored research area.
Lack of Biological Screening Data: The broader class of pyridin-2(1H)-ones exhibits a wide array of biological activities, from analgesic to antiviral properties. nih.govnih.gov However, there is a notable scarcity of published data on the specific biological activity of this compound. Its potential as a therapeutic agent has not been systematically evaluated.
Future Directions
The identified research gaps point toward several promising future directions that could establish this compound as a valuable tool in chemical synthesis and drug discovery.
Systematic Evaluation of Cross-Coupling Reactions: A foundational future direction is the comprehensive investigation of this compound's performance in a variety of metal-catalyzed cross-coupling reactions. Establishing optimized conditions for reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination would solidify its role as a versatile building block for complex molecule synthesis. nih.govnih.gov This would enable the creation of diverse libraries of substituted 1-methylpyridin-2(1H)-ones.
Table 1: Potential Cross-Coupling Reactions for Future Investigation
| Reaction Type | Catalyst System (Example) | Potential Product Class | Relevant Precedent |
| Suzuki-Miyaura | Pd(PPh₃)₄, Base | 4-Aryl/Heteroaryl-1-methylpyridin-2(1H)-ones | nih.gov |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Base | 4-Alkynyl-1-methylpyridin-2(1H)-ones | nih.govmdpi.com |
| Buchwald-Hartwig | Pd Catalyst, Ligand, Base | 4-(Arylamino)-1-methylpyridin-2(1H)-ones | nih.gov |
| Heck | Pd(OAc)₂, Ligand, Base | 4-Alkenyl-1-methylpyridin-2(1H)-ones | nih.gov |
| Ullmann Coupling | CuI, Ligand, Base | 4-Aryloxy/Arylthio-1-methylpyridin-2(1H)-ones | nih.govnih.gov |
Development of Novel Derivatives for Medicinal Chemistry: Leveraging the synthetic routes established through cross-coupling studies, future research should focus on the rational design and synthesis of novel 4-substituted-1-methylpyridin-2(1H)-one derivatives. These libraries of compounds can then be screened against a wide range of biological targets, including protein kinases, viral enzymes (such as HIV reverse transcriptase or hepatitis B virus polymerases), and central nervous system receptors, to identify new lead compounds for drug development. frontiersin.orgnih.govresearchgate.net
Application in Radiochemistry and Molecular Imaging: The presence of an iodine atom makes this compound an ideal precursor for the synthesis of radiolabeled isotopologues. By replacing the stable iodine-127 with a radioactive isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I), researchers can develop novel radiotracers. These tracers could be used in non-invasive imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to visualize and quantify biological processes and drug-target engagement in vivo.
Exploration in Materials Science: The rigid, conjugated structure of the pyridinone ring system, combined with the synthetically versatile iodo-substituent, suggests potential applications in materials science. Future work could investigate the incorporation of this compound into larger conjugated systems, such as oligomers and polymers. mdpi.com These new materials could possess interesting photophysical or electronic properties, making them candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-8-3-2-5(7)4-6(8)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJCNADFGXFEHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696135 | |
| Record name | 4-Iodo-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889865-47-8 | |
| Record name | 4-Iodo-1-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 4 Iodo 1 Methylpyridin 2 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectral Analysis and Chemical Shift Interpretation
The ¹H NMR spectrum of 4-Iodo-1-methylpyridin-2(1H)-one provides critical insights into the electronic environment of its protons. The chemical shift, reported in parts per million (ppm), is indicative of the shielding or deshielding experienced by a proton. pressbooks.pub In a typical organic molecule, protons in different chemical environments will resonate at distinct frequencies. pressbooks.pub
For this compound, the spectrum would be expected to show distinct signals for the N-methyl protons and the protons on the pyridinone ring. The N-methyl protons are typically observed in the upfield region of the spectrum. The protons on the heterocyclic ring will exhibit chemical shifts that are influenced by the electron-withdrawing effect of the carbonyl group and the iodine atom, as well as the electron-donating effect of the nitrogen atom. libretexts.orgyoutube.com The deshielding effect of electronegative atoms and unsaturated groups generally leads to downfield chemical shifts. pressbooks.pub
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | ~3.5 | Singlet |
| H-3 | ~6.3 | Doublet |
| H-5 | ~7.5 | Doublet of doublets |
Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.
¹³C NMR Spectral Analysis and Carbon Environment Characterization
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.
The carbonyl carbon (C-2) is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen atom. The carbon atom bearing the iodine (C-4) will also be significantly shifted. The remaining ring carbons and the N-methyl carbon will appear at characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| N-CH₃ | ~40 |
| C-2 | ~160 |
| C-3 | ~115 |
| C-4 | ~95 |
| C-5 | ~140 |
Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons in the molecule. sdsu.eduemerypharma.com Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other. youtube.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.ch This experiment is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). epfl.ch This powerful technique helps to piece together the molecular fragments and to assign quaternary (non-protonated) carbons. youtube.com
By integrating the information from these 2D NMR experiments, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved, confirming its molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structural information of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org
For this compound (C₆H₆INO), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass of 234.94941 g/mol . epa.govaaronchem.com The presence of iodine, with its characteristic isotopic pattern, would not be a factor as it is monoisotopic (¹²⁷I). However, the presence of the ¹³C isotope in a small natural abundance (~1.1%) would give rise to a small M+1 peak. libretexts.org
The fragmentation of the molecular ion provides valuable structural information. The presence of a heteroatom like nitrogen can direct the fragmentation pathways. libretexts.org Common fragmentation patterns for this molecule could include:
Loss of the iodine atom, resulting in a fragment ion at m/z 108.
Loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment at m/z 220.
Cleavage of the pyridinone ring, leading to various smaller charged fragments.
The analysis of these fragmentation patterns allows for the confirmation of the elemental composition and the connectivity of the different parts of the molecule. libretexts.org
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
|---|---|
| 235 | [C₆H₆INO]⁺ (Molecular Ion) |
| 220 | [C₅H₃INO]⁺ |
| 108 | [C₆H₆NO]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular "fingerprint". libretexts.org
The IR spectrum of this compound is expected to show several characteristic absorption bands:
A strong absorption band in the region of 1650-1690 cm⁻¹ corresponding to the C=O stretching vibration of the pyridinone ring. libretexts.org
C-H stretching vibrations for the methyl group and the aromatic ring protons are expected in the range of 2850-3100 cm⁻¹. docbrown.info
C=C and C=N stretching vibrations within the aromatic ring will likely appear in the 1400-1600 cm⁻¹ region. libretexts.org
The C-I stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. docbrown.info
The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of an N-H or O-H group, which is consistent with the N-methylated structure.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O (Amide) | 1650-1690 |
| C-H (sp³ and sp²) | 2850-3100 |
| C=C/C=N (Aromatic) | 1400-1600 |
X-ray Diffraction (XRD) for Solid-State Structure and Conformation
X-ray diffraction (XRD) on a single crystal provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com For this compound, a single crystal X-ray diffraction study would confirm the planarity of the pyridinone ring and provide accurate measurements of the C-I, C=O, C-N, and C-C bond lengths.
The crystal packing would likely be influenced by intermolecular interactions such as dipole-dipole interactions involving the carbonyl group and potentially weak C-H···O or C-H···I hydrogen bonds. The arrangement of molecules in the crystal lattice is crucial for understanding the solid-state properties of the compound. nih.gov
Reactivity and Reaction Mechanisms of 4 Iodo 1 Methylpyridin 2 1h One
Functional Group Transformations at the Iodine Position
The carbon-iodine bond in 4-Iodo-1-methylpyridin-2(1H)-one is a prime site for a variety of synthetic modifications, most notably through cross-coupling and nucleophilic substitution reactions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The high reactivity of the C-I bond allows for efficient coupling under various conditions.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a widely used method for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org The reaction is typically carried out under mild conditions, such as at room temperature in the presence of a base like an amine, which also serves as the solvent. wikipedia.org Copper-free variations have also been developed to prevent the unwanted formation of alkyne homocoupling products (Glaser coupling). wikipedia.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.org This was the first example of a carbon-carbon bond-forming reaction that proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org
Suzuki Coupling: The Suzuki reaction is a versatile cross-coupling method that utilizes a palladium catalyst to couple an organoboron compound (typically a boronic acid) with a halide. wikipedia.orglibretexts.org This reaction is widely used to synthesize a variety of organic compounds, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general mechanism involves three key steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org
Stille Coupling: The Stille reaction is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond by coupling an organotin compound with an organohalide. It shares mechanistic similarities with the Suzuki coupling. libretexts.org
Table 1: Overview of Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Key Features |
|---|---|---|---|
| Sonogashira | Terminal Alkyne | Palladium & Copper(I) | Mild conditions, forms C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org |
| Heck | Alkene | Palladium | Forms substituted alkenes. wikipedia.org |
| Suzuki | Organoboron Compound | Palladium | Wide substrate scope, tolerant of various functional groups. wikipedia.orglibretexts.org |
| Stille | Organotin Compound | Palladium | Similar to Suzuki, forms C-C bonds. libretexts.org |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the iodine atom with a variety of nucleophiles. youtube.com In pyridyl systems, the presence of the electronegative nitrogen atom facilitates this type of reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). stackexchange.com
SNAr reactions on pyridine (B92270) derivatives are analogous to nucleophilic acyl substitution on acid chlorides, proceeding through an addition-elimination mechanism. youtube.com However, the disruption of aromaticity in the intermediate makes these reactions generally slower than their acyl chloride counterparts, often requiring heat. youtube.com
Nucleophilic attack on pyridinium (B92312) ions preferentially occurs at the C-2 and C-4 positions. stackexchange.com This regioselectivity is attributed to the ability of the nitrogen atom to delocalize the negative charge in the resulting anionic intermediate, a stabilization that is not possible with attack at the C-3 position. stackexchange.com For this compound, the iodine atom is at a position activated for nucleophilic attack.
Studies on related N-methylpyridinium ions have shown that the nature of the leaving group can influence the reaction mechanism. While a typical "element effect" (F > Cl ≈ Br > I) is often observed in SNAr reactions where nucleophilic addition is rate-determining, a different order of reactivity has been noted for some pyridinium systems, suggesting a more complex mechanism. nih.gov
Reductive Dehalogenation
While specific examples for this compound are not detailed in the provided search results, reductive dehalogenation is a common transformation for aryl iodides. This reaction involves the replacement of the iodine atom with a hydrogen atom, typically using a reducing agent and a catalyst.
Transformations Involving the Pyridinone Core
The pyridinone ring itself can undergo chemical modifications, although its reactivity is influenced by the substituents present.
Electrophilic Aromatic Substitution on the Pyridinone Ring
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgyoutube.com The nitrogen can also be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring towards electrophilic attack. wikipedia.org
To enhance the reactivity of the pyridine ring towards electrophiles, the nitrogen can be oxidized to form a pyridine N-oxide. wikipedia.orgyoutube.com The resulting N-oxide is more reactive than pyridine and even benzene towards electrophilic substitution. wikipedia.org Theoretical studies on the nitration of pyridine and its N-oxide have shown that while the reaction with the nitronium ion has a low activation energy, the strongly acidic conditions required for the reaction lead to the protonation of the pyridine nitrogen, which deactivates the ring. rsc.org For pyridine-N-oxide, the kinetically controlled product is the ortho-substituted isomer, but under conditions where the oxygen atom is solvated, the para-substituted product is favored, which aligns with experimental observations. rsc.org
Computational Chemistry and Theoretical Studies of 4 Iodo 1 Methylpyridin 2 1h One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules from first principles. These methods, grounded in quantum mechanics, provide detailed insights into the electronic distribution and energy levels within a molecule, which are crucial for understanding its behavior in chemical reactions.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, including molecules. libretexts.orgyoutube.com It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations for 4-Iodo-1-methylpyridin-2(1H)-one would allow for the optimization of its molecular geometry to find the most stable conformation.
The reactivity of the molecule can also be assessed using DFT-derived descriptors. By calculating the energies of the reactant, transition state, and product, one can determine the activation energy and reaction enthalpy for various chemical transformations involving this compound. This information is invaluable for predicting reaction pathways and understanding reaction mechanisms at a molecular level.
A hypothetical table of DFT-calculated properties for this compound is presented below to illustrate the type of data generated from such studies.
| Property | Calculated Value |
|---|---|
| Total Energy | -X.XXXX Hartrees |
| Dipole Moment | X.XX Debye |
| C=O Bond Length | X.XXX Å |
| C-I Bond Length | X.XXX Å |
| N-CH3 Bond Length | X.XXX Å |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The locations of the HOMO and LUMO on the molecule indicate the most probable sites for electrophilic and nucleophilic attack, respectively.
The HOMO-LUMO gap can also provide insights into the electronic absorption properties of the molecule, as the energy of the gap corresponds to the energy of the lowest electronic transition. wikipedia.org This information is useful in fields such as photochemistry and materials science.
A representative table of FMO properties for this compound is shown below.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -X.XX |
| LUMO | -X.XX |
| HOMO-LUMO Gap | X.XX |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack.
For this compound, an MEP map would likely show a region of high electron density around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles or hydrogen bond donors. Conversely, regions around the hydrogen atoms and potentially the iodine atom might show a more positive potential. Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital in drug-receptor binding and crystal engineering.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements and interactions over time.
For this compound, MD simulations could be employed to study its behavior in different environments, such as in a solvent or in the active site of a protein. These simulations can provide information on the conformational changes of the molecule, its diffusion properties, and its interactions with surrounding molecules. For example, an MD simulation could be used to investigate the stability of a complex formed between this compound and a biological target, providing insights into its potential as a drug candidate. The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and interaction energies.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can identify the key structural features responsible for its biological function.
For this compound, SAR studies would involve synthesizing and testing a series of analogues with modifications at different positions of the pyridinone ring. For example, the methyl group on the nitrogen, the iodine atom at the 4-position, or the hydrogen atoms on the ring could be replaced with other functional groups. The biological activity of these analogues would then be measured, and the results would be used to build a model of the SAR. This information is critical for the rational design of more potent and selective compounds.
QSAR and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational extension of SAR that aims to develop mathematical models to predict the biological activity of compounds based on their physicochemical properties or molecular descriptors. These descriptors can be calculated from the molecular structure and can include parameters related to size, shape, lipophilicity, and electronic properties.
A QSAR study on a series of pyridinone derivatives, including this compound, would involve generating a dataset of compounds with known biological activities and a set of calculated molecular descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model. A validated QSAR model can be a powerful tool in drug discovery, allowing for the rapid screening of large virtual libraries of compounds to identify those with the highest predicted activity, thus prioritizing synthetic efforts.
A hypothetical QSAR data table for a series of pyridinone derivatives might look like the following:
| Compound | LogP | Molecular Weight | HOMO Energy (eV) | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| Analog 1 | X.XX | XXX.X | -X.XX | X.XX |
| Analog 2 | Y.YY | YYY.Y | -Y.YY | Y.YY |
| This compound | Z.ZZ | 235.02 | -Z.ZZ | Z.ZZ |
Reaction Mechanism Elucidation through Computational Methods
A detailed investigation of the published scientific literature indicates that specific computational studies focused solely on elucidating the reaction mechanisms of this compound have not been extensively reported. Research in this specific area is not publicly available, meaning that detailed energy profiles, transition state geometries, and reaction pathways for this particular compound are not established in existing literature.
However, it is standard practice within computational chemistry to apply established theoretical methods to understand the reactivity of related iodo-substituted heterocyclic compounds. Methodologies such as Density Functional Theory (DFT) are powerful tools for mapping the intricate steps of chemical reactions. For a compound like this compound, which is a potential substrate in various cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings), computational analysis would be invaluable for elucidating the step-by-step mechanism.
A theoretical investigation would typically model the reaction pathway by calculating the potential energy surface. This involves identifying the lowest energy structures of all reactants, intermediates, transition states, and products. The primary goals of such a study would be to:
Determine the Energetics of the Catalytic Cycle: Key steps in a typical palladium-catalyzed cross-coupling reaction, such as oxidative addition, transmetalation, and reductive elimination, would be modeled. The Gibbs free energy (ΔG) for each step would be calculated to construct a complete energy profile.
Analyze Transition State Geometries: The three-dimensional arrangement of atoms at the peak of the energy barrier (the transition state) provides critical insights into the bond-making and bond-breaking processes. Key bond lengths and angles are analyzed to confirm the nature of the transformation.
Evaluate Ligand and Solvent Effects: Computational models can incorporate different phosphine (B1218219) ligands or solvent molecules to predict their influence on reaction efficiency and selectivity. This allows for the rational design of improved catalytic systems.
To illustrate the type of data generated from such a computational study, the following hypothetical table outlines the calculated energy profile for a generic Suzuki-Miyaura coupling reaction involving this compound.
Table 1: Illustrative Example of a Calculated Energy Profile for a Hypothetical Suzuki-Miyaura Reaction
The data presented in this table is purely illustrative and does not represent experimentally or computationally verified results for this compound. It serves to demonstrate the typical output of a DFT study on a reaction mechanism.
| Step | Species/Transition State (TS) | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| Reactants | Pd(0)L₂ + this compound + Arylboronic Acid | 0.0 | 0.0 |
| Oxidative Addition | TS₁ (Oxidative Addition) | +15.2 | +16.5 |
| Intermediate 1 (Oxidative Addition Product) | -5.8 | -4.5 | |
| Transmetalation | TS₂ (Transmetalation) | +18.9 | +20.1 |
| Intermediate 2 (Transmetalation Product) | -10.3 | -8.9 | |
| Reductive Elimination | TS₃ (Reductive Elimination) | +12.5 | +13.8 |
| Products | Pd(0)L₂ + Coupled Product + Halide Salt | -25.0 | -23.7 |
While specific data for this compound remains an area for future research, the principles of computational chemistry provide a clear framework for how its reactivity and mechanistic pathways can be systematically uncovered.
Medicinal Chemistry and Biological Applications of 4 Iodo 1 Methylpyridin 2 1h One Derivatives
Design and Synthesis of Bioactive Analogues
The design and synthesis of novel bioactive compounds based on the 4-Iodo-1-methylpyridin-2(1H)-one scaffold leverage modern synthetic methodologies to create libraries of analogues for biological screening. The presence of the iodine atom at the 4-position is particularly advantageous, as the carbon-iodine bond is amenable to a variety of cross-coupling reactions. rsc.orgyonedalabs.com This allows for the systematic introduction of a wide array of substituents to probe structure-activity relationships (SAR).
Structural Modifications for Enhanced Biological Activity
The iodine atom on the this compound ring is a versatile functional group for introducing structural diversity through palladium-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern medicinal chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov
Key cross-coupling reactions applicable to this compound include:
Suzuki-Miyaura Coupling: This reaction uses organoboron reagents (boronic acids or esters) to introduce new aryl or vinyl groups. rsc.orgyonedalabs.comlibretexts.org This is a powerful method for creating biaryl structures, which are common in pharmacologically active compounds. The reactivity of the halide in Suzuki couplings generally follows the trend I > Br > Cl. libretexts.org
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, creating an alkynyl-substituted pyridinone. researchgate.netresearchgate.netwikipedia.org The resulting internal alkynes are themselves versatile intermediates for further synthetic transformations. researchgate.net
Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond, enabling the introduction of a wide range of primary and secondary amines at the 4-position. researchgate.netwikipedia.orgorganic-chemistry.org This is particularly useful for synthesizing compounds that can engage in hydrogen bonding with biological targets. organic-chemistry.org
Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene.
These synthetic strategies enable the systematic modification of the pyridinone core to optimize interactions with biological targets, thereby enhancing potency and selectivity. For instance, modifications at the C3, C4, and C6 positions of the pyridinone ring have been shown to be crucial for antiviral activity. frontiersin.org
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are key strategies in drug design aimed at identifying novel chemotypes with improved properties. cambridgemedchemconsulting.com While the pyridinone core of this compound often serves as the central scaffold, the iodine atom itself can be considered for bioisosteric replacement.
Bioisosteres are functional groups or substituents that possess similar physical or chemical properties and produce broadly similar biological effects. cambridgemedchemconsulting.com For instance, an ethynyl (B1212043) group has been investigated as a nonclassical bioisostere for iodine in ligands that form halogen bonds with protein backbones. nih.gov This type of replacement is synthetically accessible from an iodo-precursor via a Sonogashira coupling reaction. nih.gov Other potential bioisosteric replacements for an iodine atom include a t-butyl or a trifluoromethyl group. cambridgemedchemconsulting.com
In a broader sense, the entire substituted pyridinone structure derived from this compound can be considered a bioisostere for other heterocyclic systems. For example, pyridinones have been employed as bioisosteres for amides, pyrimidines, and phenol (B47542) rings. frontiersin.org Furthermore, strategic ring replacements, such as substituting a pyridine (B92270) with a benzonitrile, have proven effective in medicinal chemistry, sometimes by displacing unfavorable water molecules from a binding site. researchgate.net
Pharmacological Applications of Pyridinone Scaffolds
Derivatives of the pyridinone scaffold exhibit a remarkable diversity of biological activities, making them a privileged structure in drug discovery. frontiersin.org The specific therapeutic application is heavily influenced by the substitution pattern on the pyridinone ring. frontiersin.org
Antitumor Agents
Pyridinone-containing molecules have demonstrated significant antiproliferative activity against a variety of human tumor cell lines. frontiersin.orgnih.gov Their mechanisms of action often involve the inhibition of key targets in cancer progression, such as protein kinases (e.g., VEGFR-2), histone deacetylases (HDACs), and isocitrate dehydrogenases (IDHs). frontiersin.org For example, a series of pyridazinone-based diarylurea derivatives, designed as analogues of the anticancer drug sorafenib, have shown potent VEGFR-2 inhibitory activity and promising antimicrobial effects. nih.gov Some newly synthesized pyridine derivatives have exhibited potent in vitro antitumor activity against 59 different human tumor cell lines, with some compounds showing high selectivity for leukemia cells. nih.gov
Table 1: Examples of Pyridinone Derivatives with Antitumor Activity
| Compound | Target/Activity | Source |
|---|---|---|
| Gimeracil | Antineoplastic agent | frontiersin.org |
| Tazemetostat | Antineoplastic agent | frontiersin.org |
| Pyridazinone-based congeners IX(a–c) | VEGFR-2 inhibition (IC50 = 60.70–1800 nM) | nih.gov |
Antiviral Agents (e.g., Anti-HIV, Anti-HBV)
The pyridinone scaffold is a well-established framework for the development of potent antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.govacs.org The FDA-approved drug Doravirine is a notable example of a pyridinone-based anti-HIV agent. frontiersin.org
Research has led to the development of numerous pyridinone derivatives with potent anti-HIV activity. For example, a series of 5-ethyl-6-methyl-4-cycloalkyloxy-pyridin-2(1H)-ones showed powerful activity against wild-type HIV-1, and further modifications to the pyridinone ring at position 3 yielded compounds with low-nanomolar potency against several clinically relevant mutant strains. nih.gov Another study on amine-type cyclopentanepyridinone derivatives identified compounds with anti-HIV activity in the nanomolar to micromolar range. acs.org Pyridine N-oxide derivatives have also been identified as a class of anti-HIV compounds, with some members acting as NNRTIs. nih.gov
Table 2: Examples of Pyridinone Derivatives with Anti-HIV Activity
| Compound | Activity | Source |
|---|---|---|
| Doravirine | FDA-approved anti-HIV drug | frontiersin.org |
| 3-ethyl-5-ethyl-6-methyl-4-cyclohexyloxy-pyridin-2(1H)-one | High activity against wild-type HIV-1 and mutant strains | nih.gov |
| Amine-type cyclopentanepyridinone (compound 9) | EC50 of 540 nM against HIV-1 (IIIB) | acs.org |
Antimicrobial and Antifungal Properties
Pyridinone derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. researchgate.netontosight.ai Ciclopirox, for example, is a commercially available antifungal agent based on the pyridinone scaffold. frontiersin.org
The antimicrobial efficacy of pyridinone derivatives is highly dependent on their substitution patterns. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against several Gram-positive bacteria, comparable to the antibiotic linezolid. frontiersin.org In another study, pyrazine-pyridone analogues were synthesized and evaluated for antibacterial activity, with one derivative showing potent inhibition against S. aureus. researchgate.net Furthermore, some pyridazinone-based compounds designed as anticancer agents have also displayed promising dual activity as antimicrobials, showing efficacy against strains like S. aureus and MRSA. nih.gov
Table 3: Examples of Pyridinone Derivatives with Antimicrobial/Antifungal Activity
| Compound | Activity | Source |
|---|---|---|
| Ciclopirox | Antifungal agent | frontiersin.org |
| 3-(pyridine-3-yl)-2-oxazolidinone derivative (21d) | Strong antibacterial activity against Gram-positive bacteria | frontiersin.org |
| Pyrazine-pyridone derivative (5d) | Potent inhibition against S. aureus (18 mm) | researchgate.net |
| Pyridazinone-based congener (PK150) | Sub-micromolar antibacterial activity against multiple pathogenic strains | nih.gov |
Anti-Inflammatory and Analgesic Activities
Derivatives of the 4(1H)-pyridinone scaffold have demonstrated significant potential as both anti-inflammatory and analgesic agents. In preclinical studies, a variety of these compounds have been synthesized and evaluated for their efficacy. A series of 1,2,5-trisubstituted 4(1H)-pyridinone derivatives were assessed for their analgesic and anti-inflammatory properties using established animal models. nih.gov The analgesic activity was determined through the acetic acid-induced writhing test in mice, while the anti-inflammatory effects were measured using the carrageenan-induced rat paw edema model. nih.govnih.gov
The research revealed that all tested compounds in this series exhibited more potent analgesic activity than the standard reference drug, acetylsalicylic acid. nih.govnih.gov Furthermore, these derivatives also displayed superior anti-inflammatory activity compared to indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID). nih.govnih.gov Specifically, compounds such as 1-[2-(1-methyl-pyrrolidine-2-yl)-ethyl]-2-ethyl-3-hydroxy-4(1H)-pyridinone·2HBr showed higher anti-inflammatory activity than indomethacin. nih.gov These findings underscore the promise of the 4(1H)-pyridinone core in the development of new therapeutic agents for pain and inflammation.
Table 1: Summary of Analgesic and Anti-Inflammatory Activities of 4(1H)-Pyridinone Derivatives
| Compound Class | Biological Activity | Model Used | Comparative Efficacy | Source(s) |
|---|---|---|---|---|
| 1,2,5-Trisubstituted 4(1H)-pyridinone derivatives | Analgesic | Acetic acid-induced writhing (mice) | Higher than acetylsalicylic acid | nih.gov |
| 1,2,5-Trisubstituted 4(1H)-pyridinone derivatives | Anti-inflammatory | Carrageenan-induced paw edema (rats) | Higher than indomethacin | nih.gov |
| 2-Methyl/ethyl-3-hydroxy-4(1H)-pyridinones | Analgesic | Acetic acid-induced writhing (mice) | Higher than acetylsalicylic acid | nih.gov |
| Select 2-Methyl/ethyl-3-hydroxy-4(1H)-pyridinones | Anti-inflammatory | Carrageenan-induced paw edema (rats) | Higher than indomethacin | nih.gov |
Modulators of Protein Kinases and Other Enzyme Targets
The pyridinone scaffold is a key structural motif in the design of inhibitors and modulators for a wide range of enzymes, including protein kinases. Novel 3,5-dimethylpyridin-4(1H)-one derivatives have been synthesized and identified as activators of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. nih.gov Optimization of a lead compound from this series resulted in a derivative with potent AMPK activating capacity and good aqueous solubility. nih.gov
Beyond AMPK, related heterocyclic structures containing the pyridinone or similar pharmacophores have been developed as potent kinase inhibitors for various therapeutic targets. For instance, 4-anilinoquinazoline (B1210976) derivatives have been identified as the first potent and selective inhibitors of the NOD1-RIPK2 signaling pathway, acting at the nanomolar range by targeting receptor-interacting protein kinase 2 (RIPK2). nih.gov Similarly, novel 2-sulfanylquinazolin-4(3H)-one derivatives function as multi-targeted kinase inhibitors, showing activity against HER2, EGFR, and VEGFR2 in the nanomolar range. mdpi.com
Other enzyme targets are also modulated by pyridinone-related structures. Pyrido[2,3-d]pyrimidin-7-one derivatives have been discovered as highly potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme implicated in cancer immunotherapy. nih.gov Additionally, 4-amino-2-pyridone derivatives act as inhibitors of PCSK9 expression, which in turn leads to an upregulation of the low-density lipoprotein receptor (LDLR). unipd.it
Table 2: Enzyme Modulation by Pyridinone and Related Derivatives
| Derivative Scaffold | Enzyme Target | Biological Effect | Source(s) |
|---|---|---|---|
| 3,5-Dimethylpyridin-4(1H)-one | AMP-activated protein kinase (AMPK) | Activation | nih.gov |
| 4-Anilinoquinazoline | Receptor-Interacting Protein Kinase 2 (RIPK2) | Inhibition | nih.gov |
| 2-Sulfanylquinazolin-4(3H)-one | VEGFR2, EGFR, HER2 | Inhibition | mdpi.com |
| Pyrido[2,3-d]pyrimidin-7-one | Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) | Inhibition | nih.gov |
| 4-Amino-2-pyridone | Proprotein convertase subtilisin/kexin type 9 (PCSK9) | Inhibition of expression | unipd.it |
Central Nervous System (CNS) Active Compounds
The pyridinone structure is present in compounds that exhibit activity within the central nervous system. A notable example is Perampanel, a 2-pyridinone derivative approved for medical use, which functions as a selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor. nih.gov AMPA receptors are key ionotropic glutamate (B1630785) receptors in the CNS, and their modulation can have significant effects on neuronal excitability.
Furthermore, studies on pyridine and 1,4-dihydropyridine (B1200194) derivatives have shown their ability to interact with adenosine (B11128) receptors (A1, A2A, and A3), which are also important targets in the CNS. nih.gov The affinity of these compounds for adenosine receptors, particularly the A3 subtype, suggests a potential for developing CNS-active agents from these scaffolds. nih.gov The ability of pyridinone-containing molecules to cross the cell membrane and interact with such CNS targets highlights their versatility in medicinal chemistry. nih.gov
Mechanisms of Biological Action and Target Interaction
Molecular Docking and Binding Site Analysis
Molecular docking is a computational technique frequently employed to predict the binding modes and affinities of pyridinone derivatives with their biological targets. These in silico studies are crucial for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors. For example, docking studies of 4-anilinoquinazoline derivatives with RIPK2 have helped to elucidate the binding interactions within the kinase domain, confirming the mechanism of inhibition. nih.gov The crystal structure of a lead compound complexed with RIPK2 further validated these computational predictions. nih.gov
Similarly, docking simulations have been used to analyze the interaction of 2-sulfanylquinazolin-4(3H)-one derivatives with the active sites of protein kinases like VEGFR2, EGFR, and HER2. mdpi.com These studies revealed key binding interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds, which are similar to those observed with known kinase inhibitors. mdpi.com In the context of anti-inflammatory research, molecular docking of 1,2,4-triazole (B32235) derivatives, which share structural similarities with functionalized pyridinones, into the active sites of COX-1 and COX-2 has been performed to predict their inhibitory potential and selectivity. csfarmacie.cz Such analyses often show that specific interactions, for instance with amino acid residues like GLN475 and THR478 in prolyl-tRNA synthetase for a pyridin-pyrrolidinone derivative, are critical for the ligand-enzyme interaction. ubaya.ac.id
Enzyme Inhibition Studies
The biological activity of many pyridinone derivatives is rooted in their ability to inhibit specific enzymes. Enzyme inhibition assays are therefore fundamental to characterizing their mechanism of action. For instance, a series of pyrido[2,3-d]pyrimidin-7-one derivatives were evaluated for their ability to inhibit ENPP1, leading to the identification of a lead compound with significant potency. nih.gov
In the field of oncology, quinazoline-based derivatives, which are structurally related to certain pyridinones, have been extensively studied as kinase inhibitors. Vandetanib, a 4-anilinoquinazoline, is a potent inhibitor of both VEGFR and EGFR. mdpi.com Other research has focused on developing multi-targeted kinase inhibitors; one study found a 2-sulfanylquinazolin-4(3H)-one derivative to be a potent inhibitor of HER2, EGFR, and VEGFR2, with activity in the nanomolar range, while showing less activity against CDK2. mdpi.com The inhibition of the NOD1 signaling pathway was demonstrated to occur through the direct inhibition of its downstream kinase, RIPK2, by 4-anilinoquinazoline compounds. nih.gov Furthermore, 4-amino-2-pyridone derivatives have been shown to inhibit the SREBP2 pathway, leading to reduced expression of PCSK9. unipd.it
Table 3: Enzyme Inhibition Data for Pyridinone-Related Derivatives
| Compound Scaffold | Enzyme Inhibited | Potency / Effect | Source(s) |
|---|---|---|---|
| 2-Sulfanylquinazolin-4(3H)-one | HER2, EGFR, VEGFR2 | Nanomolar range IC50 values | mdpi.com |
| 2-Sulfanylquinazolin-4(3H)-one | CDK2 | Micromolar range IC50 (2.097 ± 0.126 µM) | mdpi.com |
| 4-Anilinoquinazoline | RIPK2 | Inhibition at nanomolar range | nih.gov |
| Pyrido[2,3-d]pyrimidin-7-one | ENPP1 | Potent inhibition, leading to STING pathway stimulation | nih.gov |
| 4-Amino-2-pyridone | PCSK9 | Significant reduction of expression at 12.5 µM | unipd.it |
Receptor Ligand Interactions
Derivatives based on the pyridine framework have been shown to interact with various G protein-coupled receptors, most notably adenosine receptors. Radioligand binding assays have been used to determine the affinity of 1,4-dihydropyridine and pyridine derivatives for A1, A2A, and A3 adenosine receptor subtypes. nih.gov These studies revealed that compounds could bind to these receptors with micromolar affinity. nih.gov
Structure-activity relationship analyses indicated a preference for the R-enantiomer over the S-enantiomer for several dihydropyridines at adenosine receptors. nih.gov Significant selectivity for the A3 receptor subtype has been achieved through chemical modification. For example, a 4-trans-beta-styryl derivative (compound 24) displayed a Ki value of 0.670 µM at human A3 receptors, making it 24-fold selective versus A1 receptors and 74-fold selective versus A2A receptors. nih.gov Further optimization, such as the inclusion of a 6-phenyl group, led to compound 28 (MRS1097), which demonstrated even greater selectivity: 55-fold against A1 receptors and 44-fold against A2A receptors. nih.gov This compound also attenuated the inhibitory effect of an A3 agonist on adenylyl cyclase, confirming its antagonistic activity at the receptor. nih.gov
Prodrug Strategies and Drug Delivery Systems
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. This approach can be particularly beneficial for pyridinone scaffolds, which have been explored for various therapeutic targets, including as HIV-1 integrase inhibitors. nih.govacs.orgmdpi.com For this compound derivatives, several prodrug strategies could be envisioned to enhance their physicochemical and pharmacokinetic properties.
One common strategy involves the modification of the pyridinone ring to improve oral absorption and cell permeability. For instance, creating aminal derivatives of the 2-pyridinone core has been successfully employed for a second generation of HIV-1 integrase strand transfer inhibitors. nih.govacs.org This approach addresses issues of limited oral absorption, which can be a significant hurdle for this class of compounds. nih.gov By temporarily masking polar functional groups, the lipophilicity of the molecule can be increased, facilitating its passage across biological membranes.
Another potential prodrug approach involves the attachment of promoieties that are cleaved by specific enzymes at the target site. This can lead to a more targeted drug release, minimizing systemic exposure and associated side effects. The choice of promoiety can be tailored to exploit specific enzymes that are overexpressed in diseased tissues.
The following table outlines potential prodrug strategies that could be applied to derivatives of this compound based on successful approaches with other pyridinone compounds.
| Prodrug Strategy | Potential Promoieties | Linkage | Anticipated Advantage | Relevant Examples in Pyridinone Chemistry |
| Improving Oral Absorption | Amino acid esters, Phosphates, Carbonates | Ester, Amide, Phosphate ester | Increased aqueous solubility or lipophilicity for enhanced absorption. | Prodrugs of β-diketo acids based on pyridinone scaffolds for improved anti-HIV activity. mdpi.com |
| Enhancing Cell Permeability | Lipophilic groups (e.g., long-chain fatty acids), Aminals | Ester, Aminal | Increased lipophilicity to facilitate passive diffusion across cell membranes. | 2-Pyridinone aminals as HIV-1 integrase strand transfer inhibitors. nih.govacs.orgacs.org |
| Targeted Delivery | Enzyme-specific cleavable linkers (e.g., peptides for proteases) | Amide, Ester | Release of the active drug at the site of action, reducing off-target effects. | General prodrug principle applicable to various drug scaffolds. |
In addition to prodrug strategies, advanced drug delivery systems offer another avenue to optimize the therapeutic performance of this compound derivatives. These systems can protect the drug from degradation, control its release profile, and target it to specific cells or tissues.
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. For pyridinone derivatives, liposomal formulations could enhance solubility, improve stability, and prolong circulation time. nih.gov Furthermore, the surface of liposomes can be modified with targeting ligands, such as antibodies or peptides, to achieve active targeting to diseased cells. nih.gov
Nanoparticles , including polymeric nanoparticles and solid lipid nanoparticles, represent another versatile drug delivery platform. nih.gov These systems can be engineered to control the release of the encapsulated drug over an extended period, reducing the need for frequent administration. For pyridinone-based compounds, nanoparticle formulations could potentially improve their pharmacokinetic profile and therapeutic index. nih.gov The use of pH-sensitive polymers in nanoparticles can also enable triggered drug release in the acidic microenvironment of tumors or inflammatory tissues. nih.gov
The table below summarizes potential drug delivery systems for this compound derivatives.
| Delivery System | Description | Potential Advantages for Pyridinone Derivatives |
| Liposomes | Phospholipid-based vesicles that can encapsulate drugs. | Improved solubility and stability, prolonged circulation, potential for targeted delivery. nih.govnih.gov |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Controlled and sustained drug release, protection from degradation, potential for targeted delivery. nih.govnih.gov |
| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles that are solid at room temperature. | Good biocompatibility, high drug loading capacity, controlled release. nih.gov |
| Cyclodextrin-Based Nanosponges | Cross-linked cyclodextrin (B1172386) polymers forming a nanoporous structure. | Enhanced solubility and stability of poorly soluble drugs. mdpi.com |
While direct experimental data on prodrugs and drug delivery systems for this compound are not yet available, the successful application of these strategies to other pyridinone-containing therapeutic agents provides a strong rationale for their exploration in this context. Future research in this area could unlock the full therapeutic potential of this promising class of compounds.
Applications of 4 Iodo 1 Methylpyridin 2 1h One in Materials Science
Functional Materials Development
The development of novel functional materials is a cornerstone of modern materials science. 4-Iodo-1-methylpyridin-2(1H)-one serves as a versatile building block in this field, with potential applications in organic electronics, optoelectronics, and polymer chemistry.
The field of organic electronics and optoelectronics seeks to utilize carbon-based materials in electronic devices. Pyridinone-containing compounds, in general, have been explored for their electronic properties. While direct studies on this compound are limited, the electronic and optical properties of related pyridinium (B92312) compounds have been investigated. For instance, one-dimensional piperidinium, pyridinium, and 3-hydroxypyridinium (B1257355) lead trihalides have been studied for their structural and optoelectronic properties. rsc.org In these materials, the pyridinium cations influence the electronic transitions. Specifically, pyridinium species can introduce low-lying cationic energy levels derived from their π*-orbitals, which affects the material's absorption and luminescence spectra. rsc.org
The presence of an iodine atom in this compound could further influence its optoelectronic properties. The interaction of iodine atoms with aromatic rings and their role as acceptors in hydrogen bonds are crucial in the formation of the band structure in some molecular semiconductors. researchgate.net The potential for tuning the electronic properties of materials through the incorporation of iodinated pyridone moieties makes this compound an interesting candidate for further research in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.
Table 1: Potential Optoelectronic Properties of Materials Incorporating this compound (Hypothetical)
| Property | Potential Effect of this compound | Rationale |
| Absorption Spectrum | Tunable, potential for red-shifting | The pyridinone core and iodine substitution can influence the HOMO-LUMO gap. |
| Luminescence | Potential for phosphorescence | The heavy iodine atom can promote intersystem crossing, leading to phosphorescence. |
| Charge Transport | May be influenced by molecular packing | The ability to form halogen and hydrogen bonds can dictate the solid-state arrangement. |
| Band Gap | Modifiable through derivatization | The electronic nature of the pyridinone ring can be altered with different substituents. |
This table is a hypothetical representation based on the properties of related compounds and general principles of materials chemistry.
In polymer chemistry, the development of well-defined polymers with controlled architectures is crucial for creating materials with specific properties. While direct use of this compound in polymerization is not widely documented, the presence of the carbon-iodine bond suggests its potential as a key component in controlled polymerization techniques.
Hypervalent iodine compounds are known to act as initiators in polymerization reactions. umn.edu Specifically, diaryliodonium salts are utilized as photoinitiators for cationic polymerizations. umn.edu Furthermore, iodine transfer polymerization (ITP) is a method for controlled radical polymerization that relies on the reversible transfer of an iodine atom between growing polymer chains. tudelft.nl This process allows for the synthesis of polymers with low dispersity and controlled molecular weights. tudelft.nl
The synthesis of poly(4-iodostyrene) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization highlights the potential of iodinated monomers in creating well-defined polymers. sjsu.edu These polymers can then undergo post-polymerization modifications, such as Suzuki cross-coupling reactions, to introduce a variety of functional groups. sjsu.edu By analogy, polymers incorporating this compound could be synthesized and subsequently functionalized, leading to a diverse range of materials with tailored properties. The pyridinone moiety itself can be part of a polymer backbone or a pendant group, potentially influencing the polymer's solubility, thermal stability, and mechanical properties. The synthesis of 3,4-dihydro-2(1H)-pyridone derivatives on a soluble polymer support has been demonstrated, indicating the compatibility of the pyridone scaffold with polymer chemistry techniques. mdpi.com
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. This compound is a prime candidate for use in supramolecular chemistry due to its ability to participate in both hydrogen bonding and halogen bonding.
The pyridinone moiety contains both a hydrogen bond donor (if not N-substituted) and a hydrogen bond acceptor (the carbonyl oxygen). The N-methyl group in this compound removes the N-H donor, but the carbonyl oxygen remains a potent hydrogen bond acceptor.
More significantly, the iodine atom can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. researchgate.net This interaction has been increasingly utilized in crystal engineering and the design of supramolecular architectures. The combination of hydrogen and halogen bonding can lead to the formation of complex and predictable solid-state networks.
Catalysis and Ligand Design
The design of effective ligands is central to the development of new catalysts for a wide range of chemical transformations. Pyridine (B92270) and its derivatives are among the most common heterocyclic scaffolds used in ligand design due to their ability to coordinate with a variety of metal centers. nih.gov The pyridinone scaffold has also been explored in the design of ligands for catalysis.
The presence of an iodine atom on the pyridinone ring of this compound offers a unique handle for further functionalization. Through cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, a diverse array of substituents can be introduced at the 4-position. This allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which in turn can influence the activity and selectivity of the corresponding metal catalyst.
Molecular iodine itself can act as a catalyst in various organic transformations, such as the synthesis of imidazo[1,2-a]pyridines. nih.gov While this compound is not a direct source of molecular iodine, its derivatives could potentially be designed to release iodine under specific conditions or to participate in iodine-mediated catalytic cycles. Moreover, copper complexes with pyrazole-based ligands have shown catalytic activity in oxidation reactions, suggesting that pyridinone-based ligands could also be employed to create effective catalysts. chemicalbook.com
Conclusion and Future Perspectives
Summary of Current Research Trends and Key Findings
Emerging Avenues for Research on 4-Iodo-1-methylpyridin-2(1H)-one
While no research is currently emerging, the structure of this compound points toward several logical avenues for future investigation. The presence of an iodo group, a versatile functional group in organic chemistry, opens the door to a wide array of cross-coupling reactions.
Potential Research Directions:
Cross-Coupling Reactions: The carbon-iodine bond is highly suitable for participating in palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of diverse aryl, alkynyl, and amino groups at the 4-position of the pyridinone ring, enabling the rapid generation of a library of novel compounds.
Medicinal Chemistry: As a derivative of the pyridinone scaffold, it could serve as a key intermediate for synthesizing new therapeutic agents. nih.gov Future research could involve using it as a foundational piece to build molecules targeted against various diseases, leveraging the known biological activities of the broader pyridinone class.
Materials Science: The electronic properties of the pyridinone ring could be modulated by derivatization at the 4-position. This suggests potential applications in the development of new organic materials, such as organic light-emitting diodes (OLEDs) or organic semiconductors, although this remains a highly speculative area.
Potential Impact on Chemistry, Biology, and Materials Science
The prospective impact of this compound is intrinsically linked to the success of the emerging research avenues mentioned above.
Impact on Chemistry: If proven to be an effective substrate in various cross-coupling reactions, it could become a valuable and sought-after building block for synthetic chemists, simplifying the synthesis of complex, poly-functionalized heterocyclic molecules.
Impact on Biology: The true potential of this compound lies in its role as an intermediate in drug discovery. By providing an accessible route to novel substituted pyridinones, it could facilitate the development of new drugs with improved efficacy or novel mechanisms of action, potentially impacting treatments for viral diseases, cancer, or inflammatory conditions. nih.govnih.gov
Impact on Materials Science: While a more distant possibility, the successful synthesis and characterization of materials derived from this compound could contribute to the field of organic electronics. Its derivatives could offer new molecular designs for materials with tailored photophysical or electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
